molecular formula C8H10BrN3 B13700126 1-(2-Bromo-5-methylphenyl)guanidine

1-(2-Bromo-5-methylphenyl)guanidine

Cat. No.: B13700126
M. Wt: 228.09 g/mol
InChI Key: IGEBBDQWGFBBCR-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methylphenyl)guanidine is a guanidine derivative featuring a bromine atom at the 2-position and a methyl group at the 5-position on the phenyl ring. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, making them valuable in pharmaceuticals, agrochemicals, and materials science . Synthesis of such compounds typically involves multi-step routes, such as the reaction of cyanamide salts with substituted benzenesulfonyl chlorides, followed by guanidine group introduction .

Properties

IUPAC Name

2-(2-bromo-5-methylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBBDQWGFBBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methylphenyl)guanidine typically involves the reaction of 2-bromo-5-methylaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired guanidine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for 1-(2-Bromo-5-methylphenyl)guanidine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-methylphenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

1-(2-Bromo-5-methylphenyl)guanidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Modifications and Electronic Effects

The biological and chemical properties of guanidine derivatives are highly dependent on substituent patterns:

Compound Name Substituents on Phenyl Ring Key Functional Groups Melting Point (°C) Biological Activity
1-(2-Bromo-5-methylphenyl)guanidine 2-Br, 5-CH3 Guanidine Not reported Inferred ion channel modulation*
1-(2,4-Xylyl)guanidine 2-CH3, 4-CH3 Guanidine Not reported Blocks NaV1.4 gating pore current
1-(2-Bromo-4,6-dimethylphenyl)guanidine 2-Br, 4-CH3, 6-CH3 Guanidine Not reported Pharmaceutical intermediate
2-Guanidinobenzimidazole (2GBI) Benzimidazole fused ring Two guanidine groups Not reported Inhibits HV1 proton channels (IC50 = 38 µM)
N-(2-Benzylthio-4-chloro-5-methoxyphenylcarbamoyl)guanidine 4-Cl, 5-OCH3, 2-SCH2Ph Sulfonyl, carbamoyl, guanidine 238–240 Antimicrobial (synthetic intermediate)

*Inferred from structural similarity to 1-(2,4-xylyl)guanidine .

Key Observations :

  • Halogen vs.
  • Sulfonyl/Carbamoyl Additions : Compounds with sulfonyl groups (e.g., ) exhibit higher polarity, improving solubility but reducing membrane permeability compared to simpler aryl guanidines.
  • Fused Aromatic Systems : 2GBI’s benzimidazole ring enhances planar stacking interactions, contributing to its higher potency in proton channel inhibition .
Physicochemical and Toxicological Data
Property 1-(2-Bromo-5-methylphenyl)guanidine Guanidine Nitrate Guanidine Chloride 2GBI
Water Solubility Low (predicted) 220 g/L (20°C) 2,000 g/L (20°C) Moderate
Melting Point Not reported Decomposes at 214°C 181–183°C Not reported
Acute Oral Toxicity (LD50) Not reported 1,100 mg/kg (mice) 475 mg/kg (rats) Not reported
Key Applications Research chemical Explosives, disinfectants Protein denaturant HV1 inhibitor

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Br, Cl) at the 2-position enhance target specificity in ion channel blockers .
    • Methyl groups improve metabolic stability but may reduce solubility .
  • Therapeutic Potential: The target compound’s bromine substituent could optimize binding to voltage-gated channels, analogous to 1-(2,4-xylyl)guanidine . Toxicity profiles of guanidine salts (e.g., nitrate vs. chloride) highlight the importance of counterion selection for drug development .

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